molecular formula C13H22ClN3 B13869217 N-(5-chloropyridin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine

N-(5-chloropyridin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine

Cat. No.: B13869217
M. Wt: 255.79 g/mol
InChI Key: MUGQTFWIEMUCDO-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring and a di(propan-2-yl)ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine typically involves the reaction of 5-chloropyridine-2-amine with di(propan-2-yl)ethane-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(5-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in large quantities with high purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine ring can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require the use of a base to facilitate the substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine oxide, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine oxide
  • N-(5-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine derivatives

Uniqueness

N-(5-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a chloropyridine ring and a di(propan-2-yl)ethane-1,2-diamine moiety sets it apart from other similar compounds, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H22ClN3

Molecular Weight

255.79 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C13H22ClN3/c1-10(2)17(11(3)4)8-7-15-13-6-5-12(14)9-16-13/h5-6,9-11H,7-8H2,1-4H3,(H,15,16)

InChI Key

MUGQTFWIEMUCDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCNC1=NC=C(C=C1)Cl)C(C)C

Origin of Product

United States

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